REACTION_CXSMILES
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[OH:1][CH2:2][CH2:3][NH:4][NH2:5].C(=O)([O-])[O-].[K+].[K+].Cl[C:13](=[CH2:16])[C:14]#[N:15]>O>[NH2:15][C:14]1[CH:13]=[CH:16][N:4]([CH2:3][CH2:2][OH:1])[N:5]=1 |f:1.2.3|
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Name
|
|
Quantity
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7.6 g
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Type
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reactant
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Smiles
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OCCNN
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Name
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|
Quantity
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13.8 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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8.75 g
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Type
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reactant
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Smiles
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ClC(C#N)=C
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Type
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CUSTOM
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Details
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Stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to 0°
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Type
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EXTRACTION
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Details
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the mixture was then continuously extracted with EtOAc for 20 hours
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Duration
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20 h
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Type
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CUSTOM
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Details
|
On evaporation of the solvent
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Reaction Time |
17 h |
Name
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|
Type
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product
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Smiles
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NC1=NN(C=C1)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |